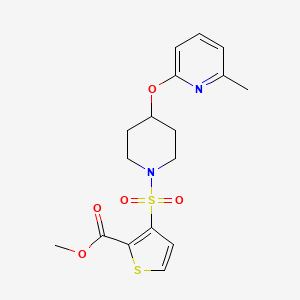
Methyl 3-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Thiophene ring : Known for its electron-rich properties, enhancing interactions with biological targets.
- Piperidine and pyridine moieties : These nitrogen-containing rings are often associated with various pharmacological effects.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
- Antimicrobial Activity : Similar compounds have shown potential against bacterial strains, suggesting possible applications in treating infections.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiophene derivatives. For instance, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research into the anticancer potential of thiophene derivatives has revealed promising results. For example, compounds with similar structures demonstrated cytotoxic effects on various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). These studies suggest that this compound could exhibit similar properties .
Case Studies
-
Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy of thiophene derivatives.
- Methodology : Compounds were tested using the disk diffusion method against multiple bacterial strains.
- Results : Significant inhibition zones were observed for certain derivatives, indicating strong antibacterial properties.
- Study on Anticancer Effects :
Comparative Analysis
| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 12.5 |
| Compound B | Anticancer | PC-3 | 15.0 |
| Methyl 3... | Antimicrobial | E. coli | TBD |
Properties
IUPAC Name |
methyl 3-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-12-4-3-5-15(18-12)24-13-6-9-19(10-7-13)26(21,22)14-8-11-25-16(14)17(20)23-2/h3-5,8,11,13H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIOEHOPKCKDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














